Ditridecyl phthalate

Description

Properties

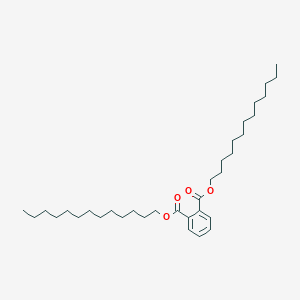

IUPAC Name |

ditridecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZJVRCZIPDYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O4 | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025214 | |

| Record name | Ditridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline] | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ditridecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup) | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

119-06-2 | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ditridecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditridecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tridecyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7417R3544 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -34.6 °F (USCG, 1999) | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

ditridecyl phthalate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester primarily utilized as a plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) to enhance flexibility and durability. Its chemical structure, characterized by a benzene ring with two ortho-substituted tridecyl ester groups, imparts low volatility and high thermal stability. While valued for its plasticizing properties, concerns regarding its potential as an endocrine disruptor have prompted extensive toxicological evaluation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and environmental fate of this compound, supported by experimental data and standardized testing protocols.

Chemical Structure and Identification

This compound is the dialkyl ester of phthalic acid with two tridecyl (C13) alkyl chains.

-

IUPAC Name: ditridecyl benzene-1,2-dicarboxylate[1]

-

Canonical SMILES: CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC[1]

-

InChI Key: YCZJVRCZIPDYHH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various applications and its environmental fate.

| Property | Value | Experimental Protocol |

| Molecular Weight | 530.8 g/mol [1] | Mass Spectrometry |

| Appearance | Nearly colorless oily liquid[1] | Visual Inspection |

| Melting Point | -37 °C[4] | OECD Guideline 102 |

| Boiling Point | 501 °C (calculated)[4] | OECD Guideline 103 |

| Density | 0.950 g/cm³ at 20 °C[4] | OECD Guideline 109 |

| Vapor Pressure | 3.63 x 10⁻¹¹ kPa at 25 °C[4] | OECD Guideline 104 |

| Water Solubility | 7 x 10⁻¹¹ g/L[4] | OECD Guideline 105 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 12.1[4] | OECD Guideline 117 |

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like this compound follows internationally recognized standardized methods to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these protocols.[2][5][6]

3.1. Determination of Physicochemical Properties:

The experimental protocols for the physicochemical data presented in Table 1 are based on the following OECD guidelines:[3][7]

-

Melting Point (OECD Guideline 102): This guideline describes methods for determining the melting temperature of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC).

-

Boiling Point (OECD Guideline 103): This guideline specifies methods for determining the boiling temperature of a substance, such as the ebulliometer method, dynamic method, and distillation method.

-

Density of Liquids (OECD Guideline 109): This guideline outlines methods for determining the density of liquids, including the use of a hydrometer, a pycnometer, or an oscillating densitometer.

-

Vapor Pressure (OECD Guideline 104): This guideline details methods for determining the vapor pressure of a substance, such as the dynamic method, static method, and effusion method.

-

Water Solubility (OECD Guideline 105): This guideline provides methods for determining the water solubility of a substance, including the column elution method and the flask method.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 117): This guideline describes the HPLC method for the determination of the partition coefficient (Kₒw), which is a measure of a chemical's lipophilicity.

3.2. Toxicological Studies:

Toxicological assessments of this compound are conducted following specific OECD guidelines for health effects (Section 4). These include studies on acute toxicity, irritation, sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[5] For instance, a combined repeated-dose oral toxicity and reproductive/developmental toxicity screening test would typically follow OECD Guideline 422.

Signaling Pathways and Logical Relationships

4.1. Endocrine Disruption Signaling Pathway

Phthalate esters, including DTDP, are recognized as endocrine-disrupting chemicals (EDCs).[8][9] They can interfere with the endocrine system by mimicking or blocking natural hormones, thereby disrupting normal physiological functions. The primary mechanisms of endocrine disruption by phthalates involve interactions with nuclear receptors, such as estrogen and androgen receptors, and interference with thyroid hormone signaling.[1][10][11]

4.2. Metabolic Pathway of this compound

The metabolism of phthalate esters is a critical process in their detoxification and excretion. It generally occurs in two main phases. The initial step is the hydrolysis of the diester to its corresponding monoester, followed by further metabolic transformations.[12]

4.3. Environmental Fate of this compound

Due to its physicochemical properties, particularly its low water solubility and high log Kₒw, this compound is expected to be immobile in soil and partition to sediment in aquatic environments. Its degradation in the environment is primarily through biodegradation.

Toxicological Profile

5.1. Acute Toxicity: this compound exhibits low acute oral and dermal toxicity.[4]

5.2. Irritation and Sensitization: DTDP is not considered to be a skin or eye irritant and is not a skin sensitizer.[4]

5.3. Repeated Dose Toxicity: In repeated-dose studies, the liver and kidneys have been identified as target organs, with effects such as increased organ weights and hepatocellular hypertrophy observed at higher doses.[4]

5.4. Genotoxicity: this compound has not shown evidence of genotoxicity in bacterial mutation assays.[13]

5.5. Reproductive and Developmental Toxicity: As an endocrine disruptor, there are concerns about the potential for DTDP to cause reproductive and developmental effects. However, studies on high molecular weight phthalates generally indicate that they induce only slight developmental effects at high doses.[4]

Environmental Fate and Ecotoxicology

This compound is classified as a High Production Volume (HPV) chemical.[12] Due to its low water solubility and high octanol-water partition coefficient, it has a strong tendency to adsorb to organic matter in soil and sediment.[1] While it is not readily biodegradable, it is inherently biodegradable.[14][15] The bioaccumulation potential is considered to be high based on its log Kₒw, but its low water solubility may limit its bioavailability to aquatic organisms.

Conclusion

This compound is a commercially important plasticizer with well-characterized physicochemical properties. Its toxicological profile is marked by low acute toxicity but includes concerns related to its endocrine-disrupting potential, a characteristic common to many phthalates. The primary mechanisms of its toxicity involve interference with hormonal signaling pathways. In the environment, its fate is governed by its low water solubility and high lipophilicity, leading to partitioning into soil and sediment, with biodegradation being the main degradation pathway. Further research is warranted to fully elucidate the long-term health effects of exposure to DTDP and other phthalate mixtures.

References

- 1. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. oecd.org [oecd.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com.tw]

- 8. Exposure to phthalate esters induces an autophagic response in male germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT sign… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. series.publisso.de [series.publisso.de]

- 15. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Ditridecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for ditridecyl phthalate (DTDP), a high molecular weight phthalate ester. The document details the prevalent synthesis route through direct esterification, outlines comprehensive purification protocols, and presents key quantitative data to support experimental design and process optimization.

Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through the direct esterification of phthalic anhydride with tridecyl alcohol. This reaction is typically catalyzed by an acid or an organometallic compound and proceeds in two main stages: a rapid formation of a monoester followed by a slower conversion to the diester.

Chemical Reaction Pathway

The overall reaction is as follows:

Phthalic Anhydride + 2 Tridecyl Alcohol → this compound + Water

The synthesis process can be visualized as a two-step reaction mechanism.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure for the synthesis of high molecular weight phthalates and can be adapted for this compound.

Materials:

-

Phthalic Anhydride (1 mole equivalent)

-

Tridecyl Alcohol (2.1 - 2.5 mole equivalents, slight excess to drive the reaction)

-

Catalyst: p-Toluenesulfonic acid (0.1 - 0.5% by weight of reactants) or Sulfuric Acid

-

Toluene (as an azeotropic solvent to remove water)

-

5% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Activated Charcoal

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the reactor with phthalic anhydride, tridecyl alcohol, and toluene.

-

Catalyst Addition: Add the acid catalyst to the reaction mixture.

-

Esterification: Heat the mixture to reflux (typically 140-180°C) with continuous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

-

Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected and the acid value of the mixture drops to a specified low level.

-

Neutralization: Cool the reaction mixture to below 100°C. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.

-

Washing: Wash the organic layer with water to remove any residual salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

Quantitative Synthesis Data

The efficiency of the synthesis is influenced by several factors. The following table summarizes typical parameters for the synthesis of high molecular weight phthalates, which can be used as a starting point for the synthesis of DTDP.

| Parameter | Value/Range | Purpose |

| Molar Ratio (Alcohol:Anhydride) | 2.1:1 to 2.5:1 | Drives the equilibrium towards product formation. |

| Catalyst Concentration (p-TSA) | 0.1 - 0.5 wt% | Increases the rate of the second esterification step. |

| Reaction Temperature | 140 - 180 °C | Provides sufficient energy for the reaction to proceed. |

| Reaction Time | 4 - 8 hours | Dependent on temperature, catalyst, and efficiency of water removal. |

| Typical Yield | > 95% | High conversion is achievable with efficient water removal. |

| Purity (before purification) | ~95-98% | Impurities include unreacted alcohol, monoester, and catalyst residues. |

Purification of this compound

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials, catalyst residues, and colored byproducts to achieve the high purity required for its applications. A multi-step purification process is typically employed.

Purification Workflow

The general workflow for the purification of crude DTDP is illustrated below.

Detailed Purification Protocols

2.2.1. Activated Carbon Treatment

This step is crucial for removing colored impurities and other organic byproducts.

Procedure:

-

After drying the organic solution of crude DTDP, add powdered activated charcoal (typically 1-2% w/w of the crude product).

-

Stir the mixture at a slightly elevated temperature (e.g., 60-80°C) for 30-60 minutes to enhance the adsorption of impurities.

-

Filter the mixture through a bed of celite or a suitable filter paper to remove the activated charcoal.

2.2.2. Vacuum Distillation

Vacuum distillation is employed to separate the high-boiling this compound from non-volatile impurities and any remaining high-boiling byproducts.

Procedure:

-

Setup: Assemble a vacuum distillation apparatus. The crude, decolorized DTDP is placed in the distillation flask.

-

Distillation: Gradually apply vacuum and then heat the distillation flask. The boiling point of DTDP will be significantly lower under reduced pressure.

-

Fraction Collection: Collect the purified this compound fraction at the appropriate boiling point and pressure. Discard any initial lower-boiling fractions and leave behind the high-boiling residue.

Quantitative Purification Data

The following table provides typical parameters for the purification of high molecular weight phthalates.

| Parameter | Value/Range | Purpose |

| Activated Carbon Amount | 1 - 2% (w/w of crude product) | Adsorption of colored impurities. |

| Decolorization Time | 30 - 60 minutes | Sufficient contact time for adsorption. |

| Decolorization Temperature | 60 - 80 °C | Enhances the efficiency of decolorization. |

| Vacuum Distillation Pressure | 1 - 10 mmHg | Lowers the boiling point to prevent thermal decomposition. |

| Expected Boiling Point of DTDP | ~250-280 °C at 5 mmHg (estimated) | Varies with pressure. |

| Final Purity | > 99.5%[1] | Achievable with a combination of purification steps. |

Purity Analysis

The purity of the final this compound product is critical and is typically assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the main product and any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and quantify non-volatile impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the characteristic ester functional groups and the overall structure of the molecule.

-

Acid Value Titration: This method is used to quantify the residual acidity from the catalyst and any unreacted monoester.

This comprehensive guide provides a foundational understanding of the synthesis and purification of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling them to design and execute efficient and effective production processes for this important industrial chemical.

References

In-Depth Technical Guide to Ditridecyl Phthalate (CAS Number: 119-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of DTDP (CAS No. 119-06-2). While extensive toxicological data exists for many phthalates, this document consolidates the available specific information for this compound, highlighting its low acute toxicity. Notably, there is a significant gap in the scientific literature regarding the specific signaling pathways and molecular mechanisms of action for DTDP, a crucial area for future research. This guide aims to serve as a foundational resource for professionals in research and development, summarizing key quantitative data in structured tables and providing available experimental details to facilitate further investigation.

Chemical and Physical Properties

This compound is the diester of phthalic acid and tridecyl alcohol. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 119-06-2 | [1] |

| Molecular Formula | C34H58O4 | [1] |

| Molecular Weight | 530.82 g/mol | [1] |

| Appearance | Nearly colorless, oily liquid | |

| Melting Point | -37 °C | |

| Boiling Point | 501 °C (calculated) | |

| Density | 0.951 g/cm³ at 20 °C | |

| Flash Point | 244 °C | |

| Water Solubility | Insoluble | |

| Log Kow (Octanol-Water Partition Coefficient) | 12.1 (estimated) |

Synthesis

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride with tridecyl alcohol. This reaction is generally acid-catalyzed.

General Experimental Protocol: Esterification of Phthalic Anhydride

Materials:

-

Phthalic anhydride

-

Tridecyl alcohol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[4]

-

Solvent (optional, e.g., toluene or xylene to aid in water removal via azeotropic distillation)

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Phthalic anhydride and a molar excess of tridecyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.

-

The acid catalyst is added to the reaction mixture.

-

The mixture is heated to a temperature typically ranging from 140 to 200°C.[4]

-

The reaction is refluxed, and the water produced during the esterification is collected in the Dean-Stark trap.

-

The reaction progress is monitored by measuring the amount of water collected or by analytical techniques such as titration of the remaining acid.

-

Once the reaction is complete, the mixture is cooled.

-

The excess alcohol can be removed by vacuum distillation.

-

The crude product is then neutralized with a base solution, washed with water, and dried over a drying agent.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Logical Relationship of Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

The determination of this compound in various matrices is primarily accomplished using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of phthalates due to its high resolution and sensitivity.

Experimental Protocol: General GC-MS Analysis of Phthalates in Plastic [5][6]

Sample Preparation (Extraction from PVC): [6]

-

A known weight of the PVC sample is dissolved in tetrahydrofuran (THF).

-

The PVC polymer is precipitated by the addition of a non-solvent, such as hexane or methanol.

-

The mixture is filtered to remove the precipitated polymer.

-

An internal standard may be added to the filtrate for quantification.

-

The filtrate is then concentrated and may be subjected to a clean-up step if necessary.

-

The final extract is dissolved in a suitable solvent (e.g., cyclohexane) for GC-MS analysis.

GC-MS Instrumentation and Conditions (Illustrative): [7][8]

-

Gas Chromatograph: Agilent 8890 GC or similar.

-

Mass Spectrometer: Agilent 5977B MS or similar.

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Mode: Splitless or Pulsed Splitless.

-

Inlet Temperature: 280-300 °C.

-

Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 300-320 °C, held for 5-10 minutes.

-

MS Source Temperature: ~230 °C.

-

MS Quadrupole Temperature: ~150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan and/or Selected Ion Monitoring (SIM). For DTDP, characteristic ions would be monitored for quantification and confirmation. The base peak for many high molecular weight phthalates is m/z 149.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis of phthalates in PVC.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of phthalates, particularly for samples that may not be suitable for GC analysis.

Experimental Protocol: General HPLC-UV Analysis of Phthalates in PVC [9][10]

Sample Preparation: The extraction procedure is similar to that described for GC-MS analysis. The final extract is dissolved in a mobile phase-compatible solvent.

HPLC Instrumentation and Conditions (Illustrative): [9]

-

HPLC System: Agilent 1290 Infinity or similar.

-

Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength of approximately 225-230 nm.

-

Injection Volume: 10-20 µL.

Toxicology

This compound exhibits low acute toxicity based on available animal studies. The primary target organs in repeated-dose studies appear to be the liver and kidneys.

Acute Toxicity

| Species | Route | Endpoint | Value | Reference(s) |

| Rat | Oral | LD50 | > 60,500 mg/kg | |

| Rabbit | Dermal | LD50 | > 18,900 mg/kg |

Repeated-Dose Toxicity

In a 28-day oral toxicity study in rats, the primary effects observed at higher doses were increased liver and kidney weights, and hypertrophy of centrilobular hepatocytes. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg bw/day.[11]

Genotoxicity

This compound was not found to be mutagenic in bacterial reverse mutation assays (Ames test) and did not induce chromosomal aberrations in cultured mammalian cells.[11]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test in rats, no adverse effects on reproductive parameters were observed up to the highest dose tested (1000 mg/kg bw/day). Some developmental effects, such as a slight decrease in pup viability, were noted at maternally toxic doses.[11]

Signaling Pathways and Mechanism of Action

A significant knowledge gap exists regarding the specific molecular mechanisms and signaling pathways affected by this compound. While many other phthalates are known endocrine disruptors that can interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and interfere with steroidogenesis, there is a lack of specific studies on DTDP.[12][13][14][15][16][17][18][19][20]

Hypothesized Signaling Pathways (Based on other High Molecular Weight Phthalates):

It is plausible that DTDP, like other high molecular weight phthalates, could potentially interact with the following pathways, although direct experimental evidence is currently lacking.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Other phthalates have been shown to activate PPARα and PPARγ, leading to alterations in lipid metabolism and adipogenesis.[12][13][14]

-

Steroidogenesis: Phthalates can interfere with the biosynthesis of steroid hormones, such as testosterone, by altering the expression of key enzymes in the steroidogenic pathway.[16][18][21]

References

- 1. This compound | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. gcms.cz [gcms.cz]

- 7. fses.oregonstate.edu [fses.oregonstate.edu]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

- 14. trans-Activation of PPARalpha and PPARgamma by structurally diverse environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Phthalates and Sex Steroid Hormones Among Men From NHANES, 2013–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simvastatin and Dipentyl Phthalate Lower Ex Vivo Testicular Testosterone Production and Exhibit Additive Effects on Testicular Testosterone and Gene Expression Via Distinct Mechanistic Pathways in the Fetal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interspecies Differences in Activation of Peroxisome Proliferator-Activated Receptor γ by Pharmaceutical and Environmental Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influence of di(2-ethylhexyl) phthalate on dysregulation of testosterone production via alteration of aromatase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Ditridecyl Phthalate

Introduction: Ditridecyl phthalate (DTDP) is a high molecular weight phthalic acid ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Its applications are found in various industrial and consumer products, including building materials, glues, and packaging.[2] Accurate identification and characterization of DTDP are crucial for quality control, regulatory compliance, and research into its environmental and health impacts. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a visual workflow for its analysis.

Spectroscopic Data of this compound

The empirical formula for this compound is C₃₄H₅₈O₄, with a molecular weight of approximately 530.82 g/mol .[1][3][4] Spectroscopic techniques provide a definitive fingerprint for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key signals correspond to the aromatic protons of the phthalate ring and the aliphatic protons of the two tridecyl chains.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H NMR | ~7.7 | Aromatic Protons (AA'BB' system on benzene ring) |

| ~7.5 | Aromatic Protons (AA'BB' system on benzene ring) | |

| ~4.3 | Methylene Protons adjacent to ester oxygen (-O-CH₂ -) | |

| ~1.7 | Methylene Protons beta to ester oxygen (-O-CH₂-CH₂ -) | |

| ~1.3 | Bulk Methylene Protons of the alkyl chains (-(CH₂)₁₀-) | |

| ~0.9 | Terminal Methyl Protons (-CH₃) | |

| ¹³C NMR | ~167 | Carbonyl Carbon (C =O) |

| ~132 | Aromatic Carbon (quaternary, attached to C=O) | |

| ~131 | Aromatic Carbon (-C H-) | |

| ~129 | Aromatic Carbon (-C H-) | |

| ~65 | Methylene Carbon adjacent to ester oxygen (-O-CH₂ -) | |

| ~32-22 | Aliphatic Methylene Carbons (-C H₂-) | |

| ~14 | Terminal Methyl Carbon (-CH₃ ) |

Note: Specific peak assignments and coupling constants would require experimental spectra. The data presented is based on typical values for phthalate esters.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by strong absorptions from the carbonyl groups and the C-O bonds of the ester functional group.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925 | C-H Stretch (asymmetric) | Aliphatic CH₂ |

| ~2855 | C-H Stretch (symmetric) | Aliphatic CH₃, CH₂ |

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1460 | C-H Bend | Aliphatic CH₂ |

| ~1270 | C-O Stretch | Ester |

| ~1120 | C-O Stretch | Ester |

| ~740 | C-H Bend (ortho-disubstituted) | Aromatic Ring |

Source: Data is characteristic for high molecular weight phthalate esters. Specific values can be found in spectral databases like SpectraBase.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique used for this analysis.

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 530.4 | [M]⁺ | Molecular Ion (very low abundance or absent in EI) |

| 349 | [M - C₁₃H₂₅O]⁺ | Loss of a tridecyloxy radical |

| 167 | [C₈H₃O₃]⁺ | Phthalic anhydride fragment ion |

| 149 | [C₈H₅O₂]⁺ | Protonated phthalic anhydride, a characteristic phthalate fragment |

Source: Based on data from the NIST Mass Spectrometry Data Center.[3][5] The molecular ion for high molecular weight esters is often unstable and may not be observed.[6][7]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[8][9] this compound is soluble in nonpolar organic solvents.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.[8]

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9] The final sample depth in the tube should be around 4-5 cm.[8][9]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.[8]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[8]

-

Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. For ¹³C, a greater number of scans will be required due to the lower natural abundance of the isotope.[9]

-

Set the field strength, solvent, and standard used (e.g., residual solvent peak or an internal standard like TMS) in the experimental parameters.[10]

-

Infrared (IR) Spectroscopy Protocol

For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) or the neat liquid film method is ideal.

-

Sample Preparation (ATR Method):

-

The ATR method requires no sample preparation and is fast and convenient.[11]

-

Place a single drop of this compound directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure the crystal is fully covered to obtain a strong signal.

-

-

Sample Preparation (Liquid Film Method):

-

Data Acquisition:

-

Place the ATR accessory or the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

For improved signal-to-noise, increase the number of scans.[11]

-

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is a standard method for the analysis of phthalates.[1][15]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent like ethyl acetate or hexane. A concentration of ~1 mg/mL is a typical starting point.

-

-

Instrumentation and Data Acquisition:

-

Instrument: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[15][16]

-

GC Column: A nonpolar capillary column, such as a DB-5MS, is suitable for separating phthalates.[15][16]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.

-

GC Oven Program: Use a temperature program that starts at a lower temperature and ramps up to a high temperature (e.g., 300-320°C) to ensure the high molecular weight this compound elutes from the column.[16]

-

MS Detection: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-600) to detect the molecular ion and key fragments.[16]

-

The resulting data will provide a chromatogram showing the retention time of DTDP and a mass spectrum for the corresponding chromatographic peak.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound analytical standard 119-06-2 [sigmaaldrich.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Bis(tridecyl) phthalate [webbook.nist.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. researching.cn [researching.cn]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]

- 15. fses.oregonstate.edu [fses.oregonstate.edu]

- 16. fses.oregonstate.edu [fses.oregonstate.edu]

An In-depth Technical Guide to the Thermal Stability and Degradation of Ditridecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester, is a widely utilized plasticizer in various polymer applications, including those in the pharmaceutical and medical device industries. Its thermal stability is a critical parameter that dictates its processing conditions and service life. This technical guide provides a comprehensive overview of the thermal stability and degradation of DTDP. Due to the limited availability of specific experimental data for DTDP, this guide leverages data from structurally similar high molecular weight phthalates as representative examples to elucidate its thermal behavior. The guide details standard experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as methods for identifying degradation products, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Introduction

This compound (DTDP) is a member of the high molecular weight (HMW) phthalate ester family, characterized by long alkyl chains that impart low volatility and high permanence in polymer matrices.[1] These properties are essential for applications requiring long-term stability and minimal plasticizer migration. Understanding the thermal stability and degradation pathways of DTDP is paramount for optimizing manufacturing processes, ensuring product integrity, and assessing potential environmental and health impacts. When subjected to elevated temperatures, phthalates can undergo degradation, leading to the formation of various smaller molecules, which may alter the properties of the polymer and could be of toxicological concern.[2][3]

Thermal Stability Assessment

The thermal stability of a material is its ability to resist chemical change upon heating. For plasticizers like DTDP, this is a crucial characteristic for both processing and end-use applications. The primary techniques used to evaluate the thermal stability of phthalates are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition and the temperature at which maximum degradation occurs.

Table 1: Representative TGA Data for High Molecular Weight Phthalates

| Phthalate Ester | Onset Decomposition Temperature (°C) | Peak Degradation Temperature (°C) | Atmosphere | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | ~250 (in the presence of PVC) | - | Nitrogen | [4] |

| Dioctyl phthalate (DOP) | ~250 | - | Nitrogen | [2] |

Note: The decomposition of phthalates can be initiated at lower temperatures when in the presence of other materials like PVC.[2][4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For plasticizers, DSC is primarily used to determine melting points and glass transition temperatures, which are important for understanding their physical state at different temperatures.

Table 2: Representative Physical Properties of High Molecular Weight Phthalates

| Phthalate Ester | Melting Point (°C) |

| Di(2-ethylhexyl) phthalate (DEHP) | -50 |

| Dioctyl phthalate (DOP) | -50 |

| Diisononyl phthalate (DINP) | -48 |

| Diisodecyl phthalate (DIDP) | -50 |

Note: Data for melting points are for general guidance and can vary based on purity and isomeric composition.

Degradation Products and Analysis

The identification of thermal degradation products is crucial for understanding the degradation mechanism and potential risks. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose. It involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile compounds.

Table 3: Potential Thermal Degradation Products of High Molecular Weight Phthalates

| Degradation Product | Analytical Technique | Reference |

| Phthalic anhydride | Py-GC/MS | [4] |

| Corresponding alkene (e.g., octene from DOP) | Py-GC/MS | [2] |

| Corresponding alcohol (e.g., 2-ethyl-1-hexanol from DEHP) | GC/MS | [4] |

| Monoester (e.g., mono-2-ethylhexyl phthalate from DEHP) | GC/MS | [4] |

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following sections outline standard protocols for the key analytical techniques discussed.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E2550)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the peak degradation temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -80 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 50 °C).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Perform a second heating scan under the same conditions as the first.

-

-

Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg) and the melting temperature (Tm).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of the this compound sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point that ensures fragmentation of the molecule (e.g., 600 °C).

-

The pyrolysis is performed rapidly in an inert atmosphere (helium).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate the degradation products (e.g., start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

While specific quantitative data for the thermal stability and degradation of this compound remains scarce in publicly available literature, a comprehensive understanding of its behavior can be inferred from data on structurally analogous high molecular weight phthalates. The methodologies of TGA, DSC, and Py-GC/MS are the cornerstones for evaluating the thermal properties of DTDP. This guide provides the necessary framework and detailed experimental protocols for researchers and scientists to conduct their own assessments, ensuring the safe and effective use of this important plasticizer in various applications. Further research is encouraged to generate and publish specific data for DTDP to fill the existing knowledge gap.

References

Solubility of Ditridecyl Phthalate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester, is utilized primarily as a plasticizer in various polymer applications. Understanding its solubility in common laboratory solvents is crucial for a range of research and development activities, including formulation, quality control, and toxicological studies. This technical guide provides a summary of the known solubility characteristics of DTDP, alongside a detailed experimental protocol for determining its solubility in various organic solvents. Due to the scarcity of publicly available quantitative data, this guide emphasizes a practical approach for researchers to generate this critical information in their own laboratory settings.

Introduction to this compound

This compound (CAS No: 119-06-2) is a member of the high molecular weight phthalate esters (HMWPEs). It is a nearly colorless, oily liquid characterized by low volatility and extremely low solubility in water.[1] Conversely, like other phthalate esters, it is generally soluble to varying degrees in many common organic solvents and oils.[1][2] Its primary application is as a plasticizer, where it is added to polymers like polyvinyl chloride (PVC) to enhance flexibility and durability.

Solubility of this compound: Qualitative Overview

While precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature, general solubility principles and some qualitative information are known. Phthalate esters are generally soluble in organic solvents.[2] One source qualitatively describes the solubility of this compound as "slight" in chloroform and DMSO.[3]

Based on the principle of "like dissolves like," it is anticipated that DTDP, a relatively nonpolar molecule, will exhibit higher solubility in nonpolar or moderately polar organic solvents. Its large alkyl chains contribute to its nonpolar character.

Table 1: Summary of Known Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of DTDP |

| Water | H₂O | High | Practically Insoluble[1] |

| Chloroform | CHCl₃ | Medium | Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Slightly Soluble[3] |

| Acetone | C₃H₆O | Medium | Expected to be soluble |

| Ethanol | C₂H₅OH | High | Expected to be soluble |

| Methanol | CH₃OH | High | Expected to be soluble |

| Hexane | C₆H₁₄ | Low | Expected to be soluble |

| Toluene | C₇H₈ | Low | Expected to be soluble |

Note: "Expected to be soluble" is based on the general solubility of high molecular weight phthalates in organic solvents. Experimental verification is required for quantitative assessment.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given laboratory solvent. This protocol is based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (analytical standard)

-

Selected laboratory solvents (HPLC grade or higher): Acetone, Ethanol, Methanol, Hexane, Toluene, Chloroform

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for the analytical instrument

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This timeframe should be validated to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved DTDP to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the calibration standards using a validated GC-FID or GC-MS method.

-

From the calibration curve, determine the concentration of this compound in the filtered sample.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common laboratory solvents is limited in the public domain, this guide provides a framework for understanding its general solubility characteristics. For researchers and professionals requiring precise solubility values, the detailed experimental protocol and workflow provided herein offer a robust methodology for generating this data in-house. Accurate solubility data is fundamental for the effective and safe use of this compound in research and industrial applications.

References

Ditridecyl Phthalate (DTDP): A Comprehensive Toxicological and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester primarily used as a plasticizer in various industrial and consumer products. This guide provides a comprehensive overview of the toxicological profile and safety data for DTDP, drawing from a range of studies and regulatory assessments. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes. Overall, DTDP exhibits low acute toxicity. The primary target organ for repeated dose toxicity is the liver, with some effects observed in the kidneys at high doses. Genotoxicity assays have been negative. While no specific carcinogenicity studies have been conducted on DTDP, the potential for liver carcinogenicity cannot be entirely excluded due to its similarity to other phthalates that act as peroxisome proliferators. Reproductive and developmental toxicity studies in rats indicate no significant effects on fertility, with only minor developmental effects observed at high doses.

Physicochemical Properties

This compound is a complex mixture of isomers. Key physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 119-06-2 |

| Molecular Formula | C34H58O4 |

| Molecular Weight | 530.8 g/mol |

| Physical State | Colorless liquid[1] |

| Melting Point | -37°C[1] |

| Boiling Point | 501°C (calculated)[1] |

| Density | 950 kg/m ³[1] |

| Water Solubility | 1.48 x 10⁻⁹ mg/L @ 25°C |

| Log Kow | 12.1 |

Toxicokinetics

No specific toxicokinetic data were located for DTDP.[2][3] However, based on studies of other high molecular weight phthalate esters (HMWPEs), it is anticipated that DTDP is rapidly absorbed in the gastrointestinal tract and metabolized to its corresponding monoester.[1][4] The primary route of excretion is expected to be through the urine.[1][4]

Toxicological Profile

Acute Toxicity

DTDP exhibits low acute toxicity via oral and dermal routes of exposure.[2]

| Route | Species | Endpoint | Value | Reference |

| Oral | Rat (Sprague-Dawley) | LD50 | > 2,000 mg/kg bw | [2] |

| Oral | Rat (Carworth-Wistar) | LD50 | > 60,800 mg/kg bw | [2] |

| Dermal | Rabbit | LD50 | > 19,000 mg/kg bw | [2] |

No acute inhalation toxicity studies are available for DTDP.[4] However, based on data from other HMWPEs, low acute inhalation toxicity is expected.[1][4] In terms of local tolerance, slight dermal irritation was reported in rabbits, while a poorly described rabbit eye study noted slight corneal necrosis.[2] Skin irritation was not observed in a human dermal exposure study.[2] DTDP is not considered to be a skin sensitizer based on human and guinea pig studies.[2]

Repeated Dose Toxicity

The primary target organ for repeated dose toxicity of DTDP is the liver, with effects on the kidneys also observed at higher doses.[2][4] A combined repeated-dose oral gavage toxicity and reproductive/developmental toxicity screening test in rats (based on OECD Test Guideline 422) is the key study available.[2][4]

| Species | Route | Duration | NOAEL | LOAEL | Key Findings | Reference |

| Rat (Sprague-Dawley) | Gavage | 42 days (males), 14 days pre-mating to day 3 of lactation (females) | 10 mg/kg bw/day | 50 mg/kg bw/day | Increased liver weights, decreased body weight gain, and hypertrophy of centrilobular hepatocytes at ≥ 50 mg/kg bw/d. At the highest dose (250 mg/kg bw/d), increased kidney weights, eosinophilic bodies in renal tubular cells, and basophilic tubules in the cortex were observed.[4] | [4] |

Genotoxicity

DTDP has not shown evidence of genotoxicity in the available studies.[4]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and without | Negative | [1][4] |

| In vitro Chromosome Aberration | Not specified | With and without | Negative | [4] |

While no in vivo genotoxicity data are available for DTDP, the overall negative mutagenicity data for the HMWPE category suggest that DTDP is unlikely to be genotoxic.[1][4]

Carcinogenicity

No carcinogenicity or chronic toxicity studies have been conducted for DTDP.[2][4] Due to the lack of sufficient testing on related phthalates, it is not possible to definitively extrapolate the carcinogenic potential for DTDP.[1][4] However, because some phthalates are known to be peroxisome proliferators, a mechanism associated with liver carcinogenicity in rodents, this potential cannot be entirely ruled out.[5]

Reproductive and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening study in rats (one-generation) found no significant effects on fertility.[4]

| Species | Route | NOAEL (Reproductive) | NOAEL (Developmental) | Key Findings | Reference |

| Rat (Sprague-Dawley) | Gavage | 250 mg/kg bw/day | 250 mg/kg bw/day | No effects on copulation, fertility, delivery, sex ratio, pup body weight, or morphology. Poor lactation and slightly decreased pup viability were observed at the highest dose (250 mg/kg bw/d), which were considered minor and possibly related to maternal effects (decreased body weight gain, increased relative liver weight, and slight liver hypertrophy). No developmental toxicity was observed.[4] | [4] |

Another developmental toxicity study in rats with gavage doses up to 1000 mg/kg body weight/day from gestation days 6 to 20 showed no developmental or maternal toxicity.[5][6]

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (based on OECD TG 422)

This study is designed to provide initial information on the potential reproductive and developmental toxicity of a substance, as well as general systemic toxicity.

Bacterial Reverse Mutation Test (Ames Test; based on OECD TG 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

In Vitro Mammalian Chromosome Aberration Test (based on OECD TG 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Signaling Pathways